molecular formula C22H18FN3O3S2 B2671328 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide CAS No. 886931-17-5

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2671328
CAS No.: 886931-17-5
M. Wt: 455.52
InChI Key: VJVLMYJOBVEVEX-UHFFFAOYSA-N
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Description

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide” is a complex organic compound that features a benzothiazole ring, a fluorophenylsulfonamido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the dimethyl groups: Methylation of the benzothiazole ring can be performed using methyl iodide in the presence of a base.

    Sulfonamide formation: The 4-fluorophenylsulfonyl chloride can be reacted with an amine to form the sulfonamide group.

    Coupling reactions: The benzothiazole derivative can be coupled with the sulfonamide and benzamide moieties using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the sulfonamide to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, especially if there are activating groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products would depend on the specific reactions but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: It might act as an inhibitor for specific enzymes, useful in biochemical studies.

    Fluorescent Probes: The fluorophenyl group could be utilized in designing fluorescent probes for imaging studies.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Agents: Possible applications as antimicrobial or antifungal agents.

Industry

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

    Polymer Additives: Potential use as an additive in polymer formulations to enhance properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzothiazolyl)-2-(4-fluorophenylsulfonamido)benzamide
  • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide

Uniqueness

  • Structural Features : The presence of both the benzothiazole and fluorophenylsulfonamido groups in the same molecule.
  • Biological Activity : Unique interactions with biological targets due to the specific arrangement of functional groups.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-13-11-19-20(12-14(13)2)30-22(24-19)25-21(27)17-5-3-4-6-18(17)26-31(28,29)16-9-7-15(23)8-10-16/h3-12,26H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVLMYJOBVEVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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